molecular formula C22H22N6O B606800 (4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One CAS No. 1884712-47-3

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

Cat. No. B606800
M. Wt: 386.459
InChI Key: BFTKDWYIRJGJCA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains several functional groups including a benzodiazepine ring, a pyrazole ring, and an indazole ring . It has been studied for its potential inhibitory effects on certain pathways in clinically related leukemia cell lines .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups . It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, although specific reactions are not detailed in the available literature. It is known to form complexes with certain proteins, such as the EGFR kinase domain .

Scientific Research Applications

  • Benzodiazepine Receptor Binding Study : Research has shown that compounds related to the one have been studied for their affinity to the benzodiazepine receptor. These studies provide insights into the structure-affinity relationships of these compounds (Selleri et al., 1995).

  • Synthesis and Reactivity Studies : Another study focused on the synthesis and reactivity of similar compounds, providing a pathway for the creation of novel benzodiazepines (Gharbi et al., 2005).

  • Crystal and Molecular Structure Studies : Benzodiazepines derivatives, including ones structurally similar to the compound , have been synthesized and characterized, with an emphasis on understanding their molecular interactions and properties (Naveen et al., 2019).

  • Ligand Synthesis for Palladium Catalysis : Research into optically active pyrazole derivatives, which are structurally related, has been conducted to develop ligands for palladium catalysis, highlighting the compound's potential application in organic synthesis (Bovens et al., 1993).

  • Study of Novel Pyrazole Based Heterocycles : The synthesis and biological evaluation of pyrazole-based heterocycles, including those similar to the compound , have been explored, particularly for their potential anti-diabetic activity (Vaddiraju et al., 2022).

  • Cognitive Enhancement Properties : Some benzodiazepine derivatives, structurally akin to the compound , have been identified as possessing cognitive enhancement properties (Chambers et al., 2004).

  • Designer Benzodiazepine Characterization : The characterization of designer benzodiazepines, related to the compound , and their detectability in human serum and urine has been a subject of study, indicating potential applications in forensic toxicology (Moosmann et al., 2013).

properties

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

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